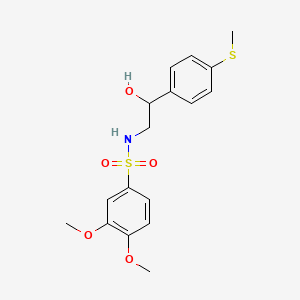

![molecular formula C7H14N2 B2628641 6-Methyl-2,6-diazaspiro[3.4]octane CAS No. 135380-24-4](/img/structure/B2628641.png)

6-Methyl-2,6-diazaspiro[3.4]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

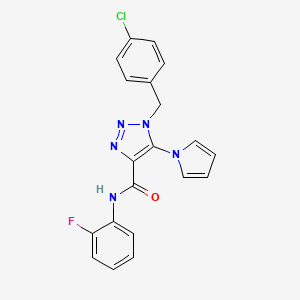

“6-Methyl-2,6-diazaspiro[3.4]octane” is a chemical compound with the molecular formula C7H14N2 . It is used as a building block in the synthesis of a variety of compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a spirocyclic ring system with two nitrogen atoms and a methyl group . The diverse variants of the molecular periphery, including various azole substituents, have been explored .

科学的研究の応用

Cycloaddition Reactions

6-Methyl-2,6-diazaspiro[3.4]octane has been involved in [3+2] cycloaddition reactions, a type of stereospecific chemical reaction. For instance, the synthesis of certain derivatives, such as 7-benzoyl-2-(4-methoxyphenyl)-6-phenyl-5-oxa-2,6-diazaspiro[3.4]octan-1-one, through this process demonstrates the compound's utility in creating structurally diverse molecules (Chiaroni et al., 2000).

Malaria Treatment Research

A novel diazaspiro[3.4]octane series, which includes this compound, was identified as effective against multiple stages of the human malaria parasite, Plasmodium falciparum. This research indicated potential for developing new antimalarial drugs based on this chemical structure (Le Manach et al., 2021).

Antitubercular Activity

In the context of tuberculosis treatment, variants of 2,6-diazaspiro[3.4]octane, including the 6-Methyl variant, have been explored. Notably, a study found compounds derived from this class displaying potent antitubercular activity, indicating their potential as lead compounds in drug development (Lukin et al., 2023).

Synthetic Chemistry Applications

The compound has been used in synthetic chemistry for the construction of multifunctional modules, such as novel thia/oxa-azaspiro[3.4]octanes. These modules serve as building blocks in drug discovery, showcasing the compound's versatility in the creation of diverse molecular structures (Li et al., 2013).

将来の方向性

The future directions for research on “6-Methyl-2,6-diazaspiro[3.4]octane” could involve further exploration of the molecular periphery of the compound and its derivatives . Additionally, the compound’s potential for enhancing the antinociceptive effect of morphine and rescuing morphine tolerance could be further investigated .

作用機序

Target of Action

It is part of a group of compounds known as nitrofuran carboxamides, which have been shown to have potent antitubercular activity . These compounds are generally known to target the bacterial enzyme machinery of Mycobacterium tuberculosis .

Mode of Action

The mode of action of 6-Methyl-2,6-diazaspiro[3.4]octane involves the nitrofuran moiety undergoing reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium itself . This is a common mode of action for nitrofuran carboxamides .

Biochemical Pathways

Given its mode of action, it can be inferred that it disrupts the normal functioning of the bacterial enzyme machinery, leading to the death of the bacterium .

Result of Action

The result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth . It has been identified as a potent antitubercular lead, displaying a minimal inhibitory concentration of 0.016 μg/mL .

生化学分析

Biochemical Properties

6-Methyl-2,6-diazaspiro[3.4]octane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, it has been observed to inhibit certain oxidoreductases by binding to their flavin adenine dinucleotide (FAD) cofactors, thereby preventing the normal redox reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression profiles and changes in cellular metabolism. These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to various proteins and enzymes, leading to changes in their conformation and activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time when exposed to light and oxygen. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activities and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . For instance, it has been shown to inhibit the activity of pyruvate dehydrogenase, leading to altered levels of metabolites and changes in energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the intracellular distribution of this compound, affecting its localization and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

6-methyl-2,6-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBHABFLXJXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1)CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628560.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)

![N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628568.png)

![Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2628573.png)

![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)

![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)